Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
Brand Name:
Vulcanchem
CAS No.:
84184-51-0
VCID:
VC0131701
InChI:
InChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+
SMILES:
COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2
Molecular Formula:
C17H16O3
Molecular Weight:
268.31 g/mol
Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
CAS No.: 84184-51-0
Reference Standards
VCID: VC0131701
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
CAS No. | 84184-51-0 |
---|---|
Product Name | Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate |
Molecular Formula | C17H16O3 |
Molecular Weight | 268.31 g/mol |
IUPAC Name | methyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+ |
Standard InChIKey | XQOAFLYGJKNOAR-FMIVXFBMSA-N |
Isomeric SMILES | COC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
SMILES | COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES | COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Synonyms | (2E)-3-[4-(Phenylmethoxy)phenyl]-2-propenoic Acid Methyl Ester |
PubChem Compound | 5705500 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume